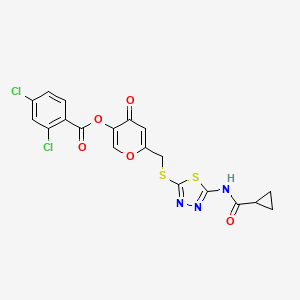

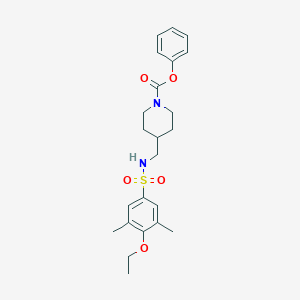

![molecular formula C16H12N6O2S B2499397 N-[4-(5-羰胺基-1H-吡咯-3-基)-1,3-噻唑-2-基]-1H-吲唑-3-羧酰胺 CAS No. 1061528-46-8](/img/structure/B2499397.png)

N-[4-(5-羰胺基-1H-吡咯-3-基)-1,3-噻唑-2-基]-1H-吲唑-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitrogen-rich compounds and thiazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide involved a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These methods could provide insights into the potential synthetic routes for the compound of interest.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques like Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and elemental analysis (EA) . Single-crystal X-ray diffraction is also used to determine the structure of complexes . These techniques would be essential in analyzing the molecular structure of N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide.

Chemical Reactions Analysis

The chemical behavior of thiazole derivatives and carboxamide compounds can be complex. The papers provided do not detail specific reactions for the compound , but they do discuss the synthesis and properties of related compounds. For example, the antibacterial, antifungal, and anticancer activities of a benzothiazol-2-ylcarbamoyl derivative were evaluated, indicating the potential bioactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as thermal stability, density, and enthalpy of formation, can be calculated or measured using techniques like differential scanning calorimetry (DSC) . The detonation pressure and velocity of energetic compounds can be predicted using equations like the Kamlet–Jacobs equations . These properties are crucial for understanding the behavior and potential applications of the compound under study.

科学研究应用

抗微生物药物

N-[4-(5-羰基-1H-吡咯-3-基)-1,3-噻唑-2-基]-1H-吲唑-3-甲酰胺及其衍生物显示出作为抗微生物药物的潜力。一项研究专注于合成新的吡咯衍生物,包括具有1,3-噻唑-2-基的衍生物,并将它们应用作抗微生物药物。研究强调了该类特定化合物表现出高抗金黄色葡萄球菌活性,使其有望用于对抗细菌感染(Biointerface Research in Applied Chemistry, 2020)。

抗菌药物

另一个应用是开发新型抗菌药物。对类似于N-[4-(5-羰基-1H-吡咯-3-基)-1,3-噻唑-2-基]-1H-吲唑-3-甲酰胺的化合物的研究,特别是2-氨基苯并[d]噻唑基取代的吡唑-5-酮,显示出有希望的抗菌活性,尤其是对金黄色葡萄球菌和枯草芽孢杆菌。这些发现表明这些化合物在应对各种细菌感染中的潜力(Medicinal Chemistry Research, 2017)。

5-羟色胺-3(5-HT3)受体拮抗剂

这类化合物还显示出作为5-羟色胺-3(5-HT3)受体拮抗剂的潜力。在这一领域的研究表明,特定的衍生物表现出强效的5-HT3受体拮抗活性。这一发现对于开发涉及5-羟色胺调节的新治疗方法具有重要意义(Chemical & pharmaceutical bulletin, 1995)。

抗癌活性

与N-[4-(5-羰基-1H-吡咯-3-基)-1,3-噻唑-2-基]-1H-吲唑-3-甲酰胺在结构上相关的化合物已被研究其抗癌活性。例如,使用壳聚糖接枝聚(4-乙烯吡啶)作为催化剂的芳基偶氮噻唑和1,3,4-噻二唑已显示出对结肠和肝癌细胞系有希望的活性,突显了这些化合物在癌症治疗中的潜力(Chemistry of Heterocyclic Compounds, 2015)。

单胺氧化酶B抑制剂

此外,与所讨论的化合物密切相关的某些吲唑和吲哚-甲酰胺已被确认为单胺氧化酶B(MAO-B)的有效、选择性抑制剂。这种特性对于治疗像帕金森病这样的神经系统疾病尤为重要(Journal of medicinal chemistry, 2014)。

属性

IUPAC Name |

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O2S/c17-14(23)11-5-8(6-18-11)12-7-25-16(19-12)20-15(24)13-9-3-1-2-4-10(9)21-22-13/h1-7,18H,(H2,17,23)(H,21,22)(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVBHXFNPXPGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=NC(=CS3)C4=CNC(=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

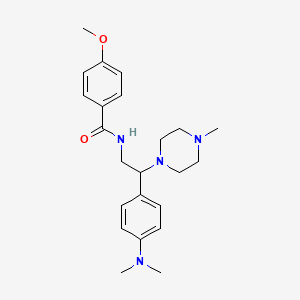

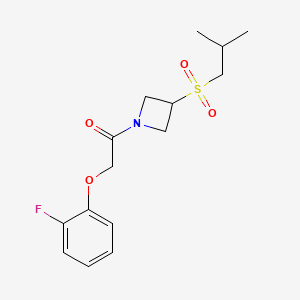

![1-allyl-4-(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2499317.png)

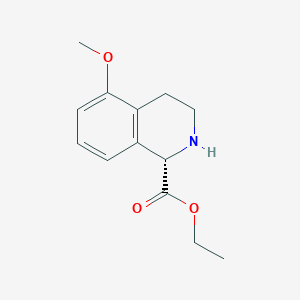

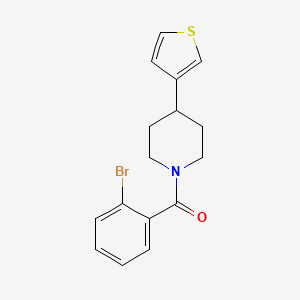

![1-(4-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2499320.png)

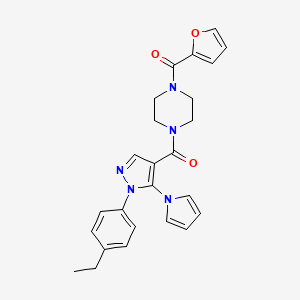

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499326.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2499327.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)

![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)

![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)